molecular formula C17H14O3 B12585833 Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate CAS No. 634202-66-7

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate

Cat. No.: B12585833
CAS No.: 634202-66-7
M. Wt: 266.29 g/mol
InChI Key: BQTJUPZJMMPBTR-UHFFFAOYSA-N
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Description

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate is a propargyl ester derivative characterized by a phenoxymethyl-substituted phenyl group attached to a propiolic acid methyl ester backbone. Its molecular formula is C₁₇H₁₄O₃, with a calculated molecular weight of 266.29 g/mol. The compound features a triple bond in the propargyl moiety, enabling participation in click chemistry reactions, and a phenoxymethyl group that enhances lipophilicity and steric bulk.

Properties

CAS No.

634202-66-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate

InChI

InChI=1S/C17H14O3/c1-19-17(18)12-11-14-7-9-15(10-8-14)13-20-16-5-3-2-4-6-16/h2-10H,13H2,1H3

InChI Key

BQTJUPZJMMPBTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(phenoxymethyl)benzaldehyde and methyl propiolate.

    Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).

    Procedure: The 4-(phenoxymethyl)benzaldehyde is reacted with methyl propiolate in the presence of the base, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(4-Fluorophenyl)prop-2-ynoate

  • Molecular Formula : C₁₀H₇FO₂
  • Molecular Weight : 178.15 g/mol
  • Key Differences: Replaces the phenoxymethyl group with a 4-fluorophenyl substituent. The fluorine atom introduces electron-withdrawing effects, enhancing electrophilicity at the triple bond compared to the electron-donating phenoxymethyl group.
  • Physical Properties : Available at 97% purity (10 mg priced at ¥532). The reduced molecular weight and fluorine substitution improve solubility in polar solvents relative to the target compound.
  • Applications : Widely used as a drug impurity reference standard, highlighting its role in quality control for pharmaceuticals .

Ethyl 3-[4-(3-Azabicyclo[2.2.2]octan-3-yl)propoxy]phenylprop-2-ynoate Hydrochloride

  • Molecular Formula: C₂₁H₂₆ClNO₄ (hydrochloride salt)
  • Molecular Weight : 408.89 g/mol
  • Key Differences : Features an ethyl ester and a bulky 3-azabicyclooctane-propoxy substituent. The bicyclic amine enhances basicity, and the hydrochloride salt improves aqueous solubility.
  • Applications : Likely designed for receptor-binding studies, particularly targeting G protein-coupled receptors (GPCRs) or ion channels, as seen in analogous compounds .

[4-(Phenoxymethyl)phenyl]methanol

  • Molecular Formula : C₁₄H₁₄O₂
  • Molecular Weight : 214.25 g/mol
  • Key Differences : Lacks the propargyl ester, instead terminating in a hydroxyl group. This alcohol derivative serves as a synthetic precursor to esters like the target compound.
  • Availability : Sold at 97% purity (1 g for ¥15,900), indicating its utility as a chemical intermediate .

Saturated Propanoic Acid Derivatives (e.g., 3-[4-(2-Methylpropyl)phenyl]propanoic Acid)

  • Molecular Formula : C₁₃H₁₈O₂
  • Molecular Weight : 206.28 g/mol
  • Key Differences: Replaces the propargyl ester with a saturated propanoic acid chain. The absence of a triple bond eliminates click chemistry utility but increases stability under acidic conditions.
  • Applications : Used as impurity standards in pharmaceutical analysis, emphasizing structural specificity in regulatory testing .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity Price (10 mg) Key Applications
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate C₁₇H₁₄O₃ 266.29 4-(Phenoxymethyl)phenyl N/A N/A Research, drug synthesis
Methyl 3-(4-fluorophenyl)prop-2-ynoate C₁₀H₇FO₂ 178.15 4-Fluorophenyl 97% ¥532 Drug impurity standard
[4-(Phenoxymethyl)phenyl]methanol C₁₄H₁₄O₂ 214.25 -CH₂OH 97% ¥15,900 (1 g) Chemical intermediate
3-[4-(2-Methylpropyl)phenyl]propanoic Acid C₁₃H₁₈O₂ 206.28 Saturated propanoic acid 100 mg N/A Pharmaceutical impurity

Research Findings and Implications

  • Synthesis Challenges: Steric hindrance from the phenoxymethyl group could lower yields in Sonogashira coupling reactions, a common method for propargyl ester synthesis.
  • Stability: Propargyl esters are light-sensitive, and the phenoxymethyl ether linkage may be susceptible to oxidative degradation, necessitating storage under inert conditions.

Biological Activity

Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propenoate structure with a phenoxy group that is believed to contribute to its biological activity. The compound can be represented structurally as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may play a role in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders .
  • Receptor Modulation : It may also interact with receptor sites, influencing signaling pathways that are crucial for cellular function and survival.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

For example:

  • Cell Line Studies : In studies involving various cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It was found to protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism : The neuroprotective effects are likely mediated through antioxidant activity and inhibition of histone deacetylases (HDACs), which are implicated in neuroinflammation and neuronal death .

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound against human colorectal cancer cells (HCT116). The findings revealed:

  • IC50 Values : The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity against these cancer cells.
  • Mechanistic Insights : Further mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors .

Study 2: Neuroprotection Against Oxidative Stress

In another investigation, the compound's ability to protect neuronal cells from hydrogen peroxide-induced damage was assessed:

  • Concentration Range : At sub-micromolar concentrations, it significantly reduced cell death without exhibiting cytotoxic effects on healthy neurons.
  • Biochemical Analysis : The study highlighted that this compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress .

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in HCT116
NeuroprotectionProtects against oxidative stress
Enzyme InhibitionModulates HDAC activity

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